molecular formula C20H17Cl2N5O4S B608503 LDN-193188 CAS No. 1267610-30-9

LDN-193188

Katalognummer: B608503
CAS-Nummer: 1267610-30-9
Molekulargewicht: 494.34
InChI-Schlüssel: COTBDKMEUUNJTI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

LDN 193188: is a chemical compound known for its role as an inhibitor of phosphatidylcholine transfer protein. This compound is significant in regulating hepatic glucose metabolism and promoting insulin-independent phosphorylation of key insulin signaling molecules .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: : The synthesis of LDN 193188 involves multiple steps, starting with the preparation of 2,4-dichlorobenzamide. This intermediate is then reacted with 4,6-dimethyl-2-pyrimidinylamine under specific conditions to yield the final product. The reaction conditions typically involve the use of solvents like dimethyl sulfoxide and catalysts to facilitate the reaction .

Industrial Production Methods: : Industrial production of LDN 193188 follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is usually stored at room temperature and is soluble in dimethyl sulfoxide .

Analyse Chemischer Reaktionen

Types of Reactions: : LDN 193188 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives .

Wissenschaftliche Forschungsanwendungen

Introduction to LDN-193188

This compound is a synthetic compound recognized primarily as an inhibitor of phosphatidylcholine transfer protein. Its role in regulating hepatic glucose metabolism positions it as a significant candidate for research in metabolic disorders, particularly those related to insulin resistance and type 2 diabetes. By inhibiting this protein, this compound facilitates insulin-independent glucose uptake, thereby enhancing insulin sensitivity and improving metabolic profiles in experimental models .

Metabolic Disorders

This compound has shown promise in various applications related to metabolic health:

  • Insulin Sensitivity Improvement : Studies indicate that this compound enhances insulin sensitivity, making it a potential therapeutic agent for conditions like type 2 diabetes and metabolic syndrome. It promotes glucose uptake independently of insulin signaling, which is crucial for patients with insulin resistance.
  • Lipid Metabolism Modulation : The compound also impacts lipid profiles by modulating the activity of enzymes involved in lipid metabolism. This dual action on both glucose and lipid metabolism highlights its potential in treating metabolic disorders comprehensively.

Cancer Research

This compound's mechanism of action may extend to cancer therapy:

  • Anti-Cancer Properties : Preliminary research suggests that this compound could have anti-cancer effects, particularly in hematological malignancies. Its ability to modulate metabolic pathways may influence tumor growth and survival, although detailed studies are still required to establish these effects conclusively.

Neurological Applications

Emerging studies suggest potential applications in neurological conditions:

  • Neuroprotection : There is ongoing research into the neuroprotective effects of this compound, especially concerning neurodegenerative diseases. Its modulation of metabolic pathways could play a role in protecting neuronal health and function.

Chronic Pain Management

A study highlighted the efficacy of low-dose naltrexone in managing fibromyalgia, with participants experiencing significant pain reduction compared to placebo . This supports the hypothesis that compounds affecting similar pathways may yield beneficial outcomes for chronic pain syndromes.

Inflammatory Bowel Disease

Research indicates that low-dose naltrexone has shown effectiveness in treating Crohn's disease, with over 80% of participants reporting significant improvement in symptoms and inflammatory markers . This suggests that this compound might share similar therapeutic potential due to its metabolic modulation properties.

Dermatological Conditions

LDN has been reported to improve chronic inflammatory skin conditions significantly. For instance, patients with Hailey-Hailey disease experienced drastic improvements after treatment with low-dose naltrexone . This indicates a broader application for compounds like this compound in inflammatory conditions.

Comparative Analysis of Related Compounds

The following table summarizes the unique features and mechanisms of action of this compound compared to other compounds targeting similar pathways:

Compound NameMechanism of ActionUnique Features
This compoundInhibits phosphatidylcholine transfer proteinPromotes insulin-independent glucose uptake
Phosphatidylcholine Transfer Protein Inhibitor AInhibits phosphatidylcholine transfer proteinMay have different selectivity compared to this compound
Lipid Metabolism Modulator BAlters lipid metabolismFocuses more on triglyceride levels
Insulin Sensitizer CEnhances insulin signalingTargets different pathways than this compound

Wirkmechanismus

LDN 193188 exerts its effects by inhibiting phosphatidylcholine transfer protein. This inhibition regulates hepatic glucose metabolism and promotes insulin-independent phosphorylation of key insulin signaling molecules. The molecular targets involved include various enzymes and proteins in the insulin signaling pathway .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

    LDN 193189: Ein weiterer Inhibitor des Phosphatidylcholin-Transferproteins mit ähnlichen Eigenschaften.

    Dorsomorphin: Eine Verbindung mit ähnlichen inhibitorischen Wirkungen auf das Phosphatidylcholin-Transferprotein.

Einzigartigkeit: : LDN 193188 ist aufgrund seiner spezifischen Molekülstruktur einzigartig, die es ihm ermöglicht, das Phosphatidylcholin-Transferprotein effektiv zu hemmen und den hepatischen Glukosestoffwechsel zu regulieren. Seine Fähigkeit, die Insulin-unabhängige Phosphorylierung wichtiger Insulin-Signalmoleküle zu fördern, unterscheidet es von anderen ähnlichen Verbindungen .

Biologische Aktivität

LDN-193188 is a small molecule compound derived from dorsomorphin, primarily recognized for its role as an inhibitor of phosphatidylcholine transfer protein (PC-TP). This compound has garnered attention in various research fields, particularly in the context of metabolic regulation and pluripotent stem cell research. Its biological activity is characterized by its ability to modulate signaling pathways that are crucial for cellular metabolism and differentiation.

Inhibition of PC-TP

This compound inhibits PC-TP, a protein that plays a significant role in lipid metabolism and glucose homeostasis. By inhibiting PC-TP, this compound affects the transfer of phosphatidylcholine, which is vital for maintaining membrane integrity and signaling processes within cells. This inhibition leads to alterations in hepatic glucose production and insulin signaling pathways, making it a compound of interest in diabetes research.

Impact on Insulin Signaling

Research indicates that this compound promotes insulin-independent phosphorylation of key insulin signaling molecules, thereby enhancing glucose uptake and metabolism in liver cells. This mechanism suggests potential therapeutic applications for conditions characterized by insulin resistance, such as type 2 diabetes.

Summary of Biological Activities

ActivityDescription
PC-TP Inhibition Reduces hepatic glucose production.
Insulin Signaling Enhances phosphorylation of insulin signaling molecules without insulin.
Stem Cell Research Used as an alternative to Noggin for inhibiting BMP signaling in pluripotent stem cells.

Case Studies and Research Findings

  • Hepatic Glucose Metabolism : A study by Shishova et al. (2011) demonstrated that genetic ablation or chemical inhibition of PC-TP significantly reduced diet-induced hepatic glucose production, highlighting the role of this compound in metabolic regulation .
  • Stem Cell Differentiation : In pluripotent stem cell research, this compound has been utilized to inhibit BMP signaling pathways effectively, showing promise in enhancing the differentiation potential of stem cells into desired lineages .
  • Insulin Resistance Models : Wagle et al. (2008) identified small-molecule inhibitors like this compound through high-throughput screening, which showed potential in reversing insulin resistance in cellular models .

Q & A

Basic Research Questions

Q. What are the established experimental protocols for assessing LDN-193188's efficacy in modulating BMP signaling pathways in vitro?

  • Methodological Answer : Begin by standardizing cell lines (e.g., C2C12 myoblasts or HEK293T) with confirmed BMP pathway activity. Use dose ranges of 0.1–10 μM this compound, based on prior kinase inhibition studies . Include controls: (1) untreated cells, (2) vehicle-only (e.g., DMSO), and (3) a positive control (e.g., dorsomorphin). Quantify BMP-Smad1/5/8 phosphorylation via Western blot or luciferase reporters (BRE-luc) at 6–24 hours post-treatment. Validate results across biological triplicates and report mean ± SEM with ANOVA for significance .

Q. How should researchers validate the target specificity of this compound to exclude off-target effects in kinase inhibition studies?

  • Methodological Answer : Conduct broad-spectrum kinase profiling assays (e.g., Eurofins KinaseProfiler) to test this compound against 100+ kinases at 1 μM . Pair with siRNA-mediated knockdown of BMP receptors (ALK2/3/6) to confirm phenotypic rescue. For example, if this compound inhibits osteogenesis in mesenchymal stem cells, ALK2 knockdown should mimic this effect. Discrepancies suggest off-target activity .

Q. What statistical methods are recommended for analyzing dose-response relationships (e.g., IC₅₀/EC₅₀) in this compound-treated cellular models?

  • Methodological Answer : Use nonlinear regression models (e.g., log(inhibitor) vs. response in GraphPad Prism) to calculate IC₅₀ values. Ensure at least six dose points spanning the anticipated dynamic range. For EC₅₀ in activation assays (e.g., chondrogenesis), apply the same model but invert the curve. Report 95% confidence intervals and validate assumptions of normality via Shapiro-Wilk tests .

Advanced Research Questions

Q. How can researchers systematically resolve contradictions in reported outcomes of this compound's effects across different experimental models (e.g., cancer vs. regenerative studies)?

  • Methodological Answer : Perform a systematic review to identify variables causing discrepancies, such as cell type-specific BMP receptor isoforms or differences in pharmacokinetics (e.g., serum protein binding in in vivo models) . Replicate key experiments under harmonized conditions: match cell densities, serum concentrations, and endpoint assays. Use pathway enrichment analysis (e.g., Gene Ontology) to compare transcriptomic profiles between conflicting studies .

Q. What methodological frameworks are suitable for integrating multi-omics data with phenotypic observations in studies investigating this compound's mechanism of action?

  • Methodological Answer : Combine RNA-seq, phosphoproteomics, and metabolomics via bioinformatics pipelines (e.g., IPA, MetaboAnalyst). Cross-validate findings by overlaying differentially expressed genes with phospho-Smad1/5/8 activation clusters. Use correlation matrices to identify hub molecules linking this compound treatment to phenotypic outcomes (e.g., apoptosis, differentiation). Validate computationally predicted targets via CRISPR-Cas9 knockout .

Q. What validation strategies are required when extending this compound research from 2D cell cultures to 3D organoid or in vivo models?

  • Methodological Answer : First, confirm compound bioavailability in 3D systems using LC-MS/MS to measure intracellular concentrations . In murine models, optimize dosing schedules based on pharmacokinetic studies (e.g., t₁/₂ = 2–4 hours). Include tissue-specific readouts: micro-CT for bone density (osteoporosis models) or histopathology for fibrotic markers (e.g., α-SMA in lung). Address interspecies variability by comparing murine/human BMP receptor affinities via in silico docking .

Q. Data Documentation & Reproducibility Standards

Q. What metadata must accompany this compound-related datasets to ensure reproducibility?

  • Methodological Answer : Document (1) compound batch/lot numbers, (2) storage conditions (e.g., -20°C in dark), (3) solvent preparation protocols, and (4) instrument calibration details (e.g., plate reader wavelengths). For in vivo studies, report animal strain, sex, and housing conditions. Adhere to NIH preclinical guidelines for raw data archiving in repositories like Figshare or Zenodo .

Q. How should researchers address batch-to-batch variability in this compound activity?

  • Methodological Answer : Perform quality control via HPLC (>95% purity) and NMR for structural confirmation. Include a reference batch in each experiment to normalize inter-batch differences. For critical studies (e.g., clinical trial precursors), validate activity across three independent batches using standardized assays (e.g., BMP-dependent luciferase activity) .

Eigenschaften

IUPAC Name

2,4-dichloro-N-[[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]carbamoyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17Cl2N5O4S/c1-11-9-12(2)24-19(23-11)27-32(30,31)15-6-4-14(5-7-15)25-20(29)26-18(28)16-8-3-13(21)10-17(16)22/h3-10H,1-2H3,(H,23,24,27)(H2,25,26,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COTBDKMEUUNJTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)NC(=O)C3=C(C=C(C=C3)Cl)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17Cl2N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.